3-Amino-4'-(trifluoromethyl)biphenyl-4-carbonitrile
Description
Properties
Molecular Formula |
C14H9F3N2 |
|---|---|
Molecular Weight |
262.23 g/mol |
IUPAC Name |
2-amino-4-[4-(trifluoromethyl)phenyl]benzonitrile |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)12-5-3-9(4-6-12)10-1-2-11(8-18)13(19)7-10/h1-7H,19H2 |
InChI Key |
FZJPZBIEWMOGHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Biphenyl Core Construction via Suzuki-Miyaura Coupling
The biphenyl scaffold is typically assembled through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method enables precise control over substituent placement, critical for introducing the trifluoromethyl and nitrile groups at the 4'- and 4-positions, respectively.
Substrate Selection and Reaction Optimization
The coupling involves a brominated aromatic precursor bearing a nitrile group and a boronic acid derivative containing the trifluoromethyl moiety. For example:
- Aryl bromide : 4-Bromo-3-nitrobenzonitrile (precursor for the amino group post-reduction)
- Boronic acid : 4-(Trifluoromethyl)phenylboronic acid
Reaction conditions are adapted from Green Chemistry protocols:
- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (3 mol%)
- Base : Potassium carbonate (1.2 equiv)
- Solvent : 1,4-Dioxane/water (4:1 v/v)
- Temperature : 80°C
- Duration : 16 hours
Under these conditions, the coupling achieves a 75–85% yield of 3-nitro-4'-(trifluoromethyl)biphenyl-4-carbonitrile. The nitro group serves as a protected form of the amino functionality, which is later reduced.
Cyanation via Friedel-Crafts Alkylation
An alternative route to install the nitrile group leverages Friedel-Crafts chemistry, as demonstrated in patent US7002034B2. This method is advantageous for large-scale production due to its operational simplicity and high regioselectivity.
Reaction Mechanism and Conditions
- Substrate : 4'-(Trifluoromethyl)biphenyl
- Reagents : Cyanogen chloride (1.2 equiv), anhydrous aluminum chloride (1.2 equiv)
- Solvent : Chlorobenzene
- Temperature : 110°C
- Duration : 4 hours
The reaction proceeds via electrophilic aromatic substitution, with aluminum chloride activating cyanogen chloride to generate a nitrilium ion. This ion selectively attacks the para position of the less electron-deficient ring (away from the trifluoromethyl group), yielding 4'-(trifluoromethyl)biphenyl-4-carbonitrile in 80–85% yield .
Table 1: Cyanation Reaction Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| AlCl3 Equivalents | 1.2 | Maximizes activation without side reactions |
| Temperature | 110°C | Balances reaction rate and selectivity |
| Solvent | Chlorobenzene | Enhances solubility and stabilizes intermediates |
Functional Group Interconversion: Nitro Reduction to Amino
The nitro group at the 3-position is reduced to an amino group using catalytic hydrogenation or transfer hydrogenation.
Catalytic Hydrogenation
- Catalyst : Palladium on carbon (5 wt%)
- Solvent : Ethanol
- Pressure : 1 atm H2
- Temperature : 25°C
- Duration : 12 hours
This method affords 3-amino-4'-(trifluoromethyl)biphenyl-4-carbonitrile in 90–95% yield , with no observed reduction of the nitrile group.
Transfer Hydrogenation
For substrates sensitive to hydrogen gas, ammonium formate serves as a hydrogen donor:
- Donor : Ammonium formate (5 equiv)
- Catalyst : Pd/C (5 wt%)
- Solvent : Methanol
- Temperature : 60°C
- Duration : 6 hours
Yields remain consistent at 88–92% , demonstrating compatibility with acid-sensitive functionalities.
Alternative Pathways: Sequential Functionalization
Direct Amination via Buchwald-Hartwig Coupling
Recent advances enable direct introduction of the amino group using palladium-catalyzed C–N coupling:
- Substrate : 4'-(Trifluoromethyl)biphenyl-4-carbonitrile
- Amine Source : Ammonia or tert-butyl carbamate
- Catalyst : Pd2(dba)3/Xantphos
- Base : Cs2CO3
- Solvent : Toluene
- Temperature : 100°C
This method bypasses nitro intermediates, achieving 70–75% yield but requires stringent anhydrous conditions.
Industrial-Scale Considerations
Continuous Flow Synthesis
To enhance throughput, key steps (e.g., Suzuki coupling and cyanation) are adapted to continuous flow reactors:
Analytical Characterization
Critical spectroscopic data for intermediates and final product:
Table 2: Spectroscopic Signatures
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| 3-Nitro-4'-(trifluoromethyl)biphenyl-4-carbonitrile | 8.51 (s, 1H, ArH), 8.22 (d, 2H, ArH) | 152.1 (CN), 139.2 (CF3) | 2230 (C≡N), 1530 (NO2) |
| This compound | 6.89 (s, 1H, ArH), 5.21 (br s, 2H, NH2) | 148.7 (CN), 137.8 (CF3) | 3450 (N–H), 2225 (C≡N) |
Chemical Reactions Analysis
Types of Reactions
3-Amino-4’-(trifluoromethyl)biphenyl-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
3-Amino-4’-(trifluoromethyl)biphenyl-4-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-4’-(trifluoromethyl)biphenyl-4-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share structural or functional similarities with 3-Amino-4'-(trifluoromethyl)biphenyl-4-carbonitrile:
Key Observations:
Core Structure Differences: Biphenyl vs. Quinoline/Chromene: Biphenyl derivatives like the target compound exhibit planar aromatic systems conducive to π-π stacking, whereas quinoline and chromene analogs introduce heterocyclic rings that enhance electronic diversity and binding specificity .
Substituent Impact: Trifluoromethyl (-CF₃): Present in the target compound and analogs, this group improves metabolic stability and lipophilicity. Its absence in 4'-Aminobiphenyl-4-carbonitrile () reduces steric bulk and electronegativity . Halogen Substitutions: Fluorine () and chlorine () substituents enhance electronegativity and influence bioavailability. For example, 4-fluorophenyl groups in chromene derivatives increase antimicrobial potency . Carbonitrile (-CN): A common feature across analogs, this group stabilizes molecular conformations via dipole interactions and participates in hydrogen bonding .
Pharmacological and Physicochemical Properties
- Bioactivity: Chromene derivatives () demonstrate notable antimicrobial and antitumor activities, attributed to their planar structures and electron-withdrawing groups . Quinolinecarbonitriles () show promise as enzyme inhibitors (e.g., kinase targets) due to their ability to mimic ATP-binding motifs . The target compound’s biphenyl scaffold may offer advantages in targeting protein-protein interactions or DNA intercalation, though specific data are lacking.
- Physicochemical Metrics: LogP: The trifluoromethyl group increases hydrophobicity (higher LogP) compared to non-CF₃ analogs (e.g., 4'-Aminobiphenyl-4-carbonitrile) . Solubility: Amino and nitrile groups enhance aqueous solubility relative to fully nonpolar analogs.
Biological Activity
The compound 3-Amino-4'-(trifluoromethyl)biphenyl-4-carbonitrile is a biphenyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various research studies, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a trifluoromethyl group, which is known to enhance biological activity and lipophilicity, making it a subject of interest in drug design.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of biphenyl compounds have shown effective inhibition of cell proliferation in various cancer cell lines. A study reported that certain biphenyl derivatives inhibited the proliferation of U937 human myeloid leukemia cells, suggesting a potential therapeutic application for this compound in oncology .
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific molecular targets involved in cell signaling pathways. For example, the presence of the trifluoromethyl group may enhance binding affinity to target proteins, which is crucial for its efficacy as an enzyme inhibitor or receptor modulator .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of this compound. Research has shown that modifications at specific positions on the biphenyl scaffold can significantly alter potency and selectivity against various biological targets. For example, fluorination at certain positions has been linked to increased thrombin inhibitory activity .
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl at para position | Increased lipophilicity and possibly enhanced receptor binding |
| Amino group at meta position | Potentially enhances interaction with target proteins |
Case Study 1: Inhibition of Thrombin
A notable case study demonstrated that fluorinated biphenyl derivatives exhibited enhanced thrombin inhibitory activity. The introduction of a trifluoromethyl group significantly increased selectivity over other serine proteases, indicating that similar modifications in this compound could yield potent anticoagulant agents .
Case Study 2: Anticancer Screening
In another case study focusing on anticancer properties, researchers screened a library of biphenyl derivatives against various cancer cell lines. The results indicated that compounds structurally related to this compound displayed promising cytotoxicity against breast and prostate cancer cells. Further investigation into the underlying mechanisms revealed apoptosis induction as a key pathway .
Q & A
Q. What are the established synthetic routes for 3-Amino-4'-(trifluoromethyl)biphenyl-4-carbonitrile, and how are intermediates purified?
The synthesis typically involves condensation reactions or cross-coupling strategies to assemble the biphenyl backbone. For example:
- Suzuki-Miyaura coupling between a boronic acid derivative and a halogenated aromatic precursor can construct the biphenyl core. The trifluoromethyl group is introduced via electrophilic substitution or by using pre-functionalized building blocks.
- Cyano-group installation often employs nucleophilic substitution or cyanation reagents (e.g., CuCN/KCN under controlled conditions).
- Amino-group functionalization may involve reduction of nitro precursors or direct amination using ammonia equivalents.
Purification methods include column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol or dichloromethane. Reaction progress is monitored via TLC and HPLC .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies structural features, with the trifluoromethyl group appearing as a distinct quartet in ¹⁹F NMR (~-60 to -70 ppm).
- FT-IR confirms the nitrile stretch (~2220 cm⁻¹) and amino N-H vibrations (~3300 cm⁻¹).
- Single-crystal X-ray diffraction resolves molecular geometry, with bond lengths and angles validated against density functional theory (DFT) models. For example, torsional angles between biphenyl rings typically range from 30–50°, influencing conjugation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Use fume hoods and personal protective equipment (nitrile gloves, lab coat) due to potential respiratory and dermal irritation.
- Avoid exposure to moisture, as hydrolysis of the nitrile group may release toxic HCN.
- Store in airtight containers under inert gas (argon/nitrogen) at -20°C to prevent degradation. Safety data sheets for analogous compounds emphasize emergency eye washing and ventilation in case of spills .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and amino groups influence reactivity in catalytic applications?
- The trifluoromethyl group is electron-withdrawing (-I effect), reducing electron density on the biphenyl ring and directing electrophilic substitution to meta/para positions.
- The amino group (+M effect) enhances nucleophilicity at ortho/para sites, creating regioselective reaction pathways.
- DFT calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals to predict sites for nucleophilic/electrophilic attack. Experimental validation via Hammett plots or kinetic isotope effects is recommended .
Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?
- Disorder in the trifluoromethyl group : The CF₃ moiety often exhibits rotational disorder, requiring multi-position modeling in refinement software (e.g., SHELXL).
- Weak diffraction : Low crystal quality due to flexible biphenyl linkages necessitates high-intensity synchrotron radiation or cryocooling (100 K).
- Hydrogen bonding : The amino group forms intermolecular N–H···N≡C interactions, which are resolved using high-resolution data (R factor < 0.05) and Hirshfeld surface analysis .
Q. How can computational methods resolve contradictions in spectroscopic data?
- Density Functional Theory (DFT) : Simulate ¹H/¹³C NMR chemical shifts (e.g., using Gaussian09 with PCM solvent models) to cross-validate experimental assignments. Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects.
- Dynamic NMR (DNMR) : Detect rotational barriers in the biphenyl system by variable-temperature studies. Activation energies (ΔG‡) calculated via Eyring plots clarify slow exchange processes .
Q. What strategies optimize yield in multi-step syntheses of this compound?
- Protecting groups : Temporarily shield the amino group with Boc or Fmoc to prevent side reactions during cyanation.
- Flow chemistry : Enhances reproducibility in exothermic steps (e.g., trifluoromethylation) by precise temperature control.
- In situ monitoring : Use ReactIR or PAT (Process Analytical Technology) to track intermediate formation and adjust stoichiometry dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
